BW-A 4C

Description

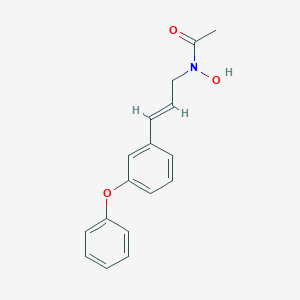

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of BW-A 4C: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanism of action of BW-A 4C, a potent and selective inhibitor of 5-lipoxygenase. Designed for researchers, scientists, and drug development professionals, this document elucidates the core biochemical interactions, downstream cellular consequences, and the experimental methodologies used to characterize this compound.

Introduction to this compound: An Acetohydroxamic Acid-Based 5-Lipoxygenase Inhibitor

This compound, chemically known as N-(3-phenoxycinnamyl)acetohydroxamic acid, is a member of the acetohydroxamic acid class of compounds. It has been identified as a selective and potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the metabolic pathway of arachidonic acid that leads to the production of pro-inflammatory leukotrienes.[1][2][3] Its ability to specifically target this pathway has made it a valuable tool in the study of inflammatory processes and a subject of interest for therapeutic development.

| Compound Identifier | Value |

| IUPAC Name | N-(3-phenoxycinnamyl)acetohydroxamic acid |

| Synonyms | BW A4C |

| Molecular Formula | C₁₇H₁₇NO₃ |

| PubChem CID | 6438354 |

The 5-Lipoxygenase Pathway: The Primary Target of this compound

To comprehend the mechanism of this compound, it is essential to first understand its target: the 5-lipoxygenase pathway. This enzymatic cascade is a branch of the arachidonic acid metabolism pathway.

Upon cellular stimulation, arachidonic acid is liberated from the cell membrane by phospholipase A₂. The 5-LOX enzyme then catalyzes the first two steps in the conversion of arachidonic acid into leukotrienes. This process occurs at the nuclear membrane, facilitated by the 5-lipoxygenase-activating protein (FLAP).[4] The end-products of this pathway, particularly Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent mediators of inflammation, involved in processes such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[5]

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Core Mechanism of Action: Iron Chelation at the 5-LOX Active Site

The primary mechanism of action of this compound is its direct inhibition of the 5-lipoxygenase enzyme. As an acetohydroxamic acid derivative, its mode of inhibition falls into the category of iron-ligand inhibition.[4][6]

The catalytic activity of 5-LOX is dependent on a non-heme iron atom located within its active site. This iron atom cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states to facilitate the dioxygenation of arachidonic acid. This compound, through its acetohydroxamic acid moiety, acts as a chelating agent for this central iron atom.[4][6] By binding to the iron, this compound stabilizes the ferrous (Fe²⁺) state of the enzyme, preventing the necessary redox cycling for catalysis and effectively blocking the enzyme's activity.[4] This mechanism is a form of competitive inhibition, as this compound competes with the fatty acid substrate for binding at the active site.[4]

Downstream Pharmacological Effects and Selectivity

The direct inhibition of 5-LOX by this compound leads to a dose-dependent reduction in the synthesis of leukotrienes.[1][2] Specifically, it has been shown to potently inhibit the formation of Leukotriene B₄ (LTB₄) in inflamed colonic tissue from patients with ulcerative colitis, with an IC₅₀ value of 0.03 µmol/L.[1]

A key feature of this compound is its selectivity for the 5-lipoxygenase pathway over the cyclooxygenase (COX) pathway. Studies have demonstrated that this compound has little to no effect on the synthesis of prostaglandin E₂ (PGE₂) or thromboxane B₂, which are products of the COX enzymes.[1][2] This selectivity is crucial as it allows for the targeted inhibition of leukotriene-mediated inflammation without affecting the production of prostaglandins, which have diverse physiological roles.

The pharmacological consequences of 5-LOX inhibition by this compound include anti-pyretic effects and the inhibition of leukocyte migration.[2][3] However, its efficacy in suppressing inflammatory edema and pain has been shown to be limited in some models.[2][3]

Potential Off-Target Mechanism: Interference with Prostaglandin Transport

Recent research has uncovered a potential off-target effect of this compound and other 5-LOX inhibitors. A study demonstrated that these compounds can interfere with the release of prostaglandin E₂ (PGE₂) from cells, not by inhibiting its synthesis, but by blocking its export.[6] The proposed mechanism for this is the inhibition of the ATP-binding cassette transporter, multidrug resistance protein 4 (MRP-4), which is responsible for transporting PGE₂ out of the cell.[6] This finding suggests that the pharmacological profile of this compound may be more complex than previously understood and that its effects in experimental models could be a composite of both 5-LOX inhibition and impaired prostaglandin transport.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

The following is a generalized protocol for determining the in vitro 5-lipoxygenase inhibitory activity of a compound like this compound. This method is adapted from established spectrophotometric assays.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against 5-lipoxygenase.

Principle: The activity of 5-lipoxygenase is measured by monitoring the formation of hydroperoxy-octadecadienoate (HPOD) from the substrate linoleic acid. The formation of the conjugated diene in HPOD results in an increase in absorbance at 234 nm. The inhibitory effect of this compound is quantified by measuring the reduction in this absorbance change.

Materials:

-

5-Lipoxygenase (5-LOX) enzyme (e.g., from soybean)

-

Linoleic acid (substrate)

-

This compound (test inhibitor)

-

Tris or Borate buffer (e.g., 0.2 M, pH 9.0)

-

DMSO (for dissolving the inhibitor)

-

UV-visible spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 5-LOX enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear and measurable rate of reaction.

-

Prepare a stock solution of linoleic acid.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions at various concentrations.

-

-

Assay Setup:

-

In a cuvette or microplate well, add the assay buffer.

-

Add a specific volume of the this compound dilution (or DMSO for the control).

-

Add the 5-LOX enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the linoleic acid substrate to the mixture.

-

Immediately start monitoring the change in absorbance at 234 nm over a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the 5-LOX enzyme activity, from the dose-response curve.

-

Caption: Workflow for the in vitro 5-lipoxygenase inhibition assay.

Conclusion

This compound serves as a selective inhibitor of 5-lipoxygenase through a mechanism of iron chelation within the enzyme's active site. This targeted inhibition effectively blocks the production of pro-inflammatory leukotrienes, making it a valuable research tool for investigating the role of the 5-LOX pathway in various physiological and pathological processes. While its primary mechanism is well-characterized, emerging evidence of off-target effects on prostaglandin transport highlights the importance of careful interpretation of experimental results. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-lipoxygenase inhibitors.

References

-

Sharon, P., & Stenson, W. F. (1985). Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C. Gastroenterology, 88(1 Pt 1), 55-63. [Link]

-

Kühn, H., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 799839. [Link]

-

Higgs, G. A., Follenfant, R. L., & Garland, L. G. (1988). Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses. British Journal of Pharmacology, 94(2), 547-557. [Link]

-

Alam, M. S., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

-

Fischer, A. S., et al. (2008). 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity. British Journal of Pharmacology, 154(4), 843-852. [Link]

-

Higgs, G. A., Follenfant, R. L., & Garland, L. G. (1988). Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses. PubMed. [Link]

-

Almqvist, H., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769-7787. [Link]

-

Shashidhara, S., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

-

Van der Walt, A. M., et al. (2009). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Journal of Medicinal Plants Research, 3(9), 653-657. [Link]

-

Patsnap. (2024). What is the mechanism of Acetohydroxamic Acid?. Patsnap Synapse. [Link]

-

PubChem. (n.d.). N-(3-phenoxycinnamyl)acetohydroxamic acid. PubChem. [Link]

-

Charleson, S., et al. (1993). Leukotriene synthesis inhibition and anti-ige challenge of human lung parenchyma. PubMed. [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. [Link]

-

Wikipedia. (n.d.). Acetohydroxamic acid. Wikipedia. [Link]

-

Higgs, G. A., et al. (1983). Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C. Agents and Actions, 13(5-6), 539-541. [Link]

-

Flower, R. J. (1984). Prospects for the Inhibition of Leukotriene Synthesis. Biochemical Pharmacology, 33(4), 515-521. [Link]

-

Devi, N. S., & Doble, M. (2012). Leukotriene c4 synthase: upcoming drug target for inflammation. Current Drug Targets, 13(8), 1107-1118. [Link]

Sources

- 1. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. academicjournals.org [academicjournals.org]

BW-A4C: A Technical Guide to a Selective 5-Lipoxygenase Inhibitor for Research Professionals

Introduction: The 5-Lipoxygenase Pathway and Its Therapeutic Potential

The 5-lipoxygenase (5-LOX) enzyme is a critical player in the intricate arachidonic acid cascade, a fundamental inflammatory pathway.[1] As a non-heme iron-containing dioxygenase, 5-LOX catalyzes the initial and rate-limiting steps in the biosynthesis of leukotrienes, a class of potent lipid mediators.[2] This process begins with the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide, leukotriene A4 (LTA4).[2] LTA4 serves as a crucial branching point, leading to the formation of leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and key mediators in allergic responses.[2]

Given their profound pro-inflammatory and immuno-modulatory roles, the dysregulation of leukotriene production is implicated in a spectrum of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for mitigating the pathological effects of excessive leukotriene synthesis. This guide provides an in-depth technical overview of BW-A4C, a selective 5-LOX inhibitor, for researchers and drug development professionals.

Molecular Profile of BW-A4C

-

Chemical Name: N-[(E)-3-(3-Phenoxyphenyl)prop-2-enyl]acetohydroxamic acid

-

Molecular Formula: C₁₇H₁₇NO₃

-

Molecular Weight: 283.32 g/mol

-

CAS Number: 106328-57-8

Chemical Structure:

Caption: Chemical structure of BW-A4C.

Solubility and Storage:

BW-A4C is typically supplied as a solid. For experimental use, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Stock solutions should be prepared in these solvents and can be stored at -20°C for up to one month.[3] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[3] Repeated freeze-thaw cycles of solutions should be avoided.[4]

Mechanism of Action: An Iron-Ligand Inhibitor

BW-A4C functions as a selective 5-LOX inhibitor through a mechanism known as iron-ligand inhibition.[5] The catalytic activity of 5-LOX is dependent on a non-heme iron atom located within its active site. This iron atom cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states to facilitate the oxygenation of arachidonic acid.[2] BW-A4C, containing a hydroxamic acid moiety, acts by chelating the iron atom in the enzyme's active site.[6] This interaction stabilizes the inactive ferrous (Fe²⁺) state of the iron, preventing the catalytic cycle and thereby inhibiting the production of leukotrienes.[5]

Caption: Workflow for the cell-free spectrophotometric 5-LOX assay.

Protocol 2: Cell-Based Assay for 5-LOX Inhibition in Human Neutrophils

This assay evaluates the efficacy of BW-A4C in a more physiologically relevant context by measuring the inhibition of LTB4 production in stimulated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

BW-A4C

-

Zileuton (positive control inhibitor)

-

DMSO (vehicle control)

-

Calcium ionophore A23187

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Leukotriene B4 (LTB4) ELISA kit

-

Methanol (for reaction termination)

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells).

-

Resuspend the purified neutrophils in HBSS at a concentration of 5-10 x 10⁶ cells/mL.

-

-

Inhibitor Pre-incubation:

-

Aliquot the neutrophil suspension into microcentrifuge tubes.

-

Add the desired concentrations of BW-A4C (or Zileuton/DMSO for controls) to the cells.

-

Incubate at 37°C for 15 minutes.

-

-

Cell Stimulation:

-

Add calcium ionophore A23187 to a final concentration of 1-5 µM to stimulate LTB4 production.

-

Incubate at 37°C for 10-15 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge at 4°C to pellet the cells and debris.

-

Collect the supernatant for LTB4 analysis.

-

-

LTB4 Quantification:

-

Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions. [5][7]6. Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each concentration of BW-A4C relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for the cell-based 5-LOX inhibition assay.

Conclusion and Future Perspectives

BW-A4C serves as a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its selectivity for 5-LOX over other lipoxygenases and cyclooxygenases makes it a precise instrument for dissecting the specific contributions of leukotrienes to various physiological and pathological processes. The experimental protocols outlined in this guide provide a robust framework for characterizing the inhibitory activity of BW-A4C and other potential 5-LOX inhibitors. As our understanding of the complexities of the arachidonic acid cascade continues to evolve, selective inhibitors like BW-A4C will remain indispensable for elucidating novel therapeutic targets and advancing the development of next-generation anti-inflammatory agents.

References

-

Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). Frontiers in Pharmacology, 12. [Link]

- In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 142-145.

-

Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi. (2022). Cell Host & Microbe, 30(11), 1551-1565.e6. [Link]

-

Elabscience® LTB4 (Leukotriene B4) ELISA Kit. Elabscience. [Link]

-

DOT Language. Graphviz. [Link]

- Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (2016). Journal of Agricultural Faculty of Uludag University, 30(2), 29-34.

- In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (2021).

-

Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (2012). Journal of Lipid Research, 53(10), 2091-2100. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

Simple Graph. GraphViz Examples and Tutorial. [Link]

-

Dot Language Graphviz. YouTube. [Link]

-

IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... ResearchGate. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Stability of Genomic DNA at Various Storage Conditions. Gentra Systems. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports, 13(1), 12345. [Link]

-

Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (2019). Molecules, 24(18), 3328. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). Frontiers in Pharmacology, 12. [Link]

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology, 53(12), 1637-1644.

-

Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8842. [Link]

-

Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. (2023). Frontiers in Immunology, 14. [Link]

-

COX Inhibitors. (2023). In: StatPearls. StatPearls Publishing. [Link]

-

The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. (2022). International Journal of Molecular Sciences, 23(19), 11343. [Link]

-

A Q&A guide to stability storage. (2020). Q1 Scientific. [Link]

-

Guideline for Industry: Stability Testing of Drug Substances and Drug Products. (1993). FDA. [Link]

- 5-LOX, 12-LOX and 15-LOX in immature forms of human leukemic blasts. (2008). Leukemia Research, 32(11), 1709-1715.

- [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. (2011). Revista Espanola de Anestesiologia y Reanimacion, 58(4), 225-234.

- Estimation of dose requirements for sustained in vivo activity of a therapeutic human anti-CD20 antibody. (2009). Cancer Immunology, Immunotherapy, 58(5), 713-721.

- Functional and pathological roles of the 12- and 15-lipoxygenases. (2012). Frontiers in Bioscience (Landmark Edition), 17, 1988-2002.

-

IC50 values of various inhibitors on lipoxygenase and. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Stability and Storage | Tocris Bioscience [tocris.com]

- 4. sustain.ubc.ca [sustain.ubc.ca]

- 5. cloud-clone.com [cloud-clone.com]

- 6. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 ELISA Kit (ab133040) | Abcam [abcam.com]

An In-Depth Technical Guide to the Chemical Properties of N-(3-phenoxycinnamyl)acetohydroxamic Acid (BW A4C)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(3-phenoxycinnamyl)acetohydroxamic acid, also known by its code BW A4C, is a potent and selective inhibitor of 5-lipoxygenase (5-LO). This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and its established role as a pharmacological agent. The document is structured to provide not only foundational knowledge but also actionable insights for researchers and professionals in drug development. We will delve into the causality behind its mechanism of action, supported by experimental data and protocols, to offer a complete technical narrative.

Introduction: The Significance of N-(3-phenoxycinnamyl)acetohydroxamic Acid (BW A4C)

N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C) has emerged as a significant molecule in the study of inflammatory pathways. Its primary pharmacological action is the selective inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in a variety of inflammatory and allergic responses. By targeting 5-LO, BW A4C effectively reduces the production of these pro-inflammatory molecules, making it a valuable tool for investigating and potentially treating conditions such as asthma and other inflammatory disorders.[3][4] This guide will explore the fundamental chemical and biological attributes of BW A4C that underpin its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | [5] |

| Synonyms | BW A4C, BW4C, BW-A4C | [5] |

| CAS Number | 106328-57-8 | [5] |

| Molecular Formula | C₁₇H₁₇NO₃ | [5] |

| Molecular Weight | 283.32 g/mol | [5] |

| Appearance | Off-white solid | [6] |

| Melting Point | 88-90 °C | [7] |

Further detailed experimental data on solubility, pKa, and stability are areas for ongoing investigation to fully characterize the compound's pharmaceutical potential.

Synthesis of N-(3-phenoxycinnamyl)acetohydroxamic Acid

While a specific, detailed synthesis protocol for N-(3-phenoxycinnamyl)acetohydroxamic acid was not found in the immediate search results, a general and widely applicable method for the synthesis of hydroxamic acids involves the reaction of an ester with hydroxylamine. A plausible synthetic route for BW A4C would likely involve the following conceptual steps:

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of BW A4C.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of Ethyl (E)-3-(3-phenoxyphenyl)acrylate: A solution of 3-phenoxybenzaldehyde and triethyl phosphonoacetate would be reacted in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Reduction to (E)-3-(3-phenoxyphenyl)prop-2-en-1-ol: The resulting ester would be selectively reduced to the corresponding alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent at low temperature.

-

Conversion to (E)-1-(3-bromoprop-1-en-1-yl)-3-phenoxybenzene: The cinnamyl alcohol would then be converted to the corresponding bromide using a reagent such as phosphorus tribromide (PBr₃).

-

Synthesis of N-(3-phenoxycinnamyl)acetohydroxamic acid: Finally, N-hydroxyacetamide would be reacted with the cinnamyl bromide in the presence of a base to facilitate the nucleophilic substitution, yielding the target compound, BW A4C. Purification would likely be achieved through column chromatography.

Biological Activity and Mechanism of Action

BW A4C is a selective inhibitor of 5-lipoxygenase.[3] This enzyme is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.

Mechanism of 5-Lipoxygenase Inhibition

The hydroxamic acid moiety of BW A4C is crucial for its inhibitory activity. It is proposed that BW A4C acts as an iron-ligand inhibitor, chelating the central iron atom within the active site of the 5-LO enzyme.[8] This interaction stabilizes the ferrous (Fe²⁺) state of the iron, preventing its necessary cycling to the ferric (Fe³⁺) state, which is essential for the catalytic activity of the enzyme.

Caption: Mechanism of 5-LO inhibition by BW A4C.

In Vivo Efficacy

Studies in animal models have demonstrated the anti-inflammatory and related pharmacological effects of BW A4C.

| Parameter | ED₅₀ Value | Species | Model | Source |

| Reduction of Leukotriene B₄ | 2.6 mg/kg (oral) | Rat | Carrageenin-soaked sponge | [1][2] |

| Anti-pyretic Effect | 32 mg/kg (oral) | Rat | Yeast-induced pyrexia | [1][2] |

| Reduction of Leucocyte Accumulation | 54 mg/kg (oral) | Rat | Carrageenin-soaked sponge | [1][2] |

These findings underscore the potential of BW A4C to modulate inflammatory responses in vivo. Notably, BW A4C showed little to no effect on prostaglandin E₂ (PGE₂) concentrations, highlighting its selectivity for the 5-LO pathway over the cyclooxygenase (COX) pathway.[1][2]

Pharmacokinetics

Pharmacokinetic studies in guinea pigs have provided insights into the absorption and disposition of BW A4C. After oral administration, peak plasma levels of unchanged BW A4C were observed at 0.5 hours.[4] The inhibitory effect on leukotriene-dependent bronchospasm was found to parallel the plasma concentration of the unchanged drug, with the effect diminishing as the plasma concentration decreased over a 3 to 4-hour period.[4]

Experimental Protocols

Protocol for In Vivo Evaluation of 5-LO Inhibition in a Rat Model

This protocol is based on the methodology described in studies evaluating the effects of BW A4C on inflammatory exudates.[1][2]

-

Animal Model: Male Wistar rats (specific weight range to be standardized).

-

Induction of Inflammation: Subcutaneous implantation of carrageenin-soaked polyester sponges into the dorsal region.

-

Drug Administration: BW A4C is administered orally at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) at a specified time before or after the implantation of the sponges. A vehicle control group should be included.

-

Exudate Collection: At a predetermined time point (e.g., 6 hours post-implantation), the sponges and the surrounding inflammatory exudate are carefully removed.

-

Leukotriene B₄ Measurement: The concentration of leukotriene B₄ in the inflammatory exudate is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The dose-dependent reduction in leukotriene B₄ levels is analyzed to determine the ED₅₀ value.

Conclusion and Future Directions

N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C) is a well-characterized selective 5-lipoxygenase inhibitor with demonstrated in vivo efficacy in models of inflammation. Its mechanism of action via chelation of the iron in the enzyme's active site provides a clear rationale for its biological activity. While foundational data on its pharmacology exists, further in-depth characterization of its physicochemical properties, including solubility and stability under various conditions, is warranted to fully assess its potential for further drug development. Additionally, more detailed in vitro studies to determine its IC₅₀ against purified 5-LO would provide a more complete inhibitory profile. The information presented in this guide serves as a robust foundation for researchers and drug development professionals interested in leveraging the therapeutic potential of selective 5-LO inhibition.

References

- Higgs, G. A., Follenfant, R. L., & Garland, L. G. (1988). Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses. British journal of pharmacology, 94(2), 547–551.

- Higgs, G. A., Follenfant, R. L., & Garland, L. G. (1988). Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses. British Journal of Pharmacology, 94(2), 547–551.

-

PubChem. N-(3-phenoxycinnamyl)acetohydroxamic acid. National Center for Biotechnology Information. Available from: [Link]

- Gerstmeier, J., Garscha, U., & Werz, O. (2019). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in pharmacology, 10, 89.

- Higgs, G. A., Eakins, K. E., Moncada, S., & Vane, J. R. (1980). Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C. Agents and actions, 10(6), 568–570.

- Salmon, J. A., & Higgs, G. A. (1991). Inhibition of 5-lipoxygenase: Development of Hydroxamic Acids and Hydroxyureas as Potential Therapeutic Agents. Advances in prostaglandin, thromboxane, and leukotriene research, 21A, 109–112.

- Follenfant, R. L., Garland, L. G., & Payne, A. N. (1988). Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on bronchial anaphylaxis in anaesthetized guinea-pigs. British journal of pharmacology, 94(2), 552–560.

-

ResearchGate. IC 50 values for the inhibition of lipoxygenase-1. Available from: [Link]

- Elfarra, A. A., Yeh, H., & Hanna, P. E. (1982). Synthesis and evaluation of N-(phenylalkyl)acetohydroxamic acids as potential substrates for N-arylhydroxamic acid N,O-acyltransferase. Journal of medicinal chemistry, 25(10), 1189–1192.

-

DrugBank. Acetohydroxamic Acid. Available from: [Link]

- Nguyen, T. T., Vo, T. N. P., Nguyen, T. C., Le, T. H., Van, T. N. T., & Degeest, B. (2021). Synthesis and structure of ( E)- N-(4-meth-oxy-phen-yl)-2-[4-(3-oxo-3-phenyl-prop-1-en-1-yl)phen-oxy]acetamide. Acta crystallographica.

- Pergola, C., Jazzar, B., Rossi, A., Buehring, U., Luderer, S., Dehm, F., Northoff, H., Sautebin, L., & Werz, O. (2011). Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase. The Journal of pharmacology and experimental therapeutics, 338(1), 205–214.

- Ammendola, S., Bertinaria, M., & Rolando, B. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 18(11), 14216–14231.

-

Drugs.com. Acetohydroxamic acid Uses, Side Effects & Warnings. Available from: [Link]

- Google Patents. CN1384097A - Process for preparing acetohydroxamic acid.

- Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 62(Pt 8), o3627–o3628.

-

RxList. Acetohydroxamic Acid: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

-

PubChem. N-{4-[(2-hydroxy-3-phenoxypropyl)amino]phenyl}acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Georganics. Acetohydroxamic acid [546-88-3] – general description and application. Available from: [Link]

- Google Patents. CN105152975A - Synthetic method for acetohydroxamic acid.

Sources

- 1. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on bronchial anaphylaxis in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-phenoxycinnamyl)acetohydroxamic acid | C17H17NO3 | CID 6438354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdr.net [pdr.net]

- 8. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BW-A 4C: A Selective 5-Lipoxygenase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of BW-A 4C, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Developed at the Wellcome Research Laboratories, this compound, chemically known as N-(3-phenoxycinnamyl)acetohydroxamic acid, has been a valuable tool in elucidating the role of leukotrienes in various inflammatory processes. This document details its mechanism of action as an iron-ligand chelator, summarizes key in-vitro and in-vivo pharmacological data, and outlines a general synthetic strategy. While a detailed, step-by-step synthesis protocol is not publicly available, this guide furnishes researchers with the foundational knowledge required to understand and potentially work with this significant compound.

Introduction: The Quest for 5-Lipoxygenase Inhibitors

The 5-lipoxygenase (5-LOX) pathway is a critical branch of the arachidonic acid cascade, leading to the production of leukotrienes, a class of potent pro-inflammatory lipid mediators. Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are implicated in the pathophysiology of a range of inflammatory diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the development of selective 5-LOX inhibitors has been a significant focus of pharmaceutical research for several decades.

The Wellcome Research Laboratories, with a rich history of drug discovery, embarked on a program to identify novel inhibitors of this key enzyme. This endeavor led to the discovery of a series of acetohydroxamic acids, among which this compound emerged as a particularly potent and selective compound. This guide delves into the scientific journey of this compound, from its conceptualization to its characterization as a valuable research tool.

Chemical Properties and Structure

This compound is chemically designated as N-(3-phenoxycinnamyl)acetohydroxamic acid. Its structural and chemical details are summarized in the table below.

| Property | Value |

| IUPAC Name | N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide |

| Synonyms | This compound, N-(3-phenoxycinnamyl)acetohydroxamic acid |

| CAS Number | 106328-57-8 |

| Molecular Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | 283.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of N-(3-phenoxycinnamyl)acetohydroxamic acid (this compound)

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not documented, a general synthetic strategy can be inferred from standard organic chemistry principles and the synthesis of analogous acetohydroxamic and cinnamic acid derivatives. The synthesis would likely involve a multi-step process, beginning with the formation of a 3-phenoxycinnamaldehyde intermediate, followed by conversion to the corresponding hydroxylamine and subsequent acetylation.

General Synthetic Pathway

A plausible synthetic route is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and purification methods.

Caption: Generalized synthetic pathway for this compound.

Key Experimental Considerations

-

Step 1: Aldol Condensation: The initial step would likely involve a base-catalyzed aldol condensation between 3-phenoxybenzaldehyde and acetaldehyde to form the α,β-unsaturated aldehyde, 3-phenoxycinnamaldehyde.

-

Step 2: Oximation: The resulting aldehyde would then be reacted with hydroxylamine to form the corresponding oxime.

-

Step 3: Reduction: The oxime can be selectively reduced to the N-substituted hydroxylamine, N-(3-phenoxycinnamyl)hydroxylamine. Careful selection of the reducing agent is critical to avoid over-reduction to the amine.

-

Step 4: Acetylation: Finally, the hydroxylamine intermediate would be acetylated using acetyl chloride or acetic anhydride in the presence of a base to yield the final product, this compound.

Note: This proposed synthesis is illustrative. Researchers attempting to synthesize this compound should consult the broader literature on hydroxamic acid synthesis for detailed experimental conditions and safety precautions.

Mechanism of Action: Targeting the Catalytic Iron of 5-LOX

This compound exerts its inhibitory effect on 5-lipoxygenase through a specific and well-characterized mechanism. It belongs to the class of iron-ligand inhibitors. The catalytic activity of 5-LOX is dependent on a non-heme iron atom located in its active site. This iron atom cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states during the catalytic conversion of arachidonic acid to leukotrienes.

This compound, with its acetohydroxamic acid moiety, acts as a chelating agent for this central iron atom. By binding to the iron, this compound stabilizes it in its inactive ferrous (Fe²⁺) state, thereby preventing the enzyme from participating in the redox cycling necessary for its catalytic function. This chelation effectively blocks the binding of the substrate, arachidonic acid, and halts the production of downstream leukotrienes.

Caption: Mechanism of 5-LOX inhibition by this compound.

Pharmacological Profile

The pharmacological effects of this compound have been characterized in both in-vitro and in-vivo systems. These studies have consistently demonstrated its potency and selectivity as a 5-LOX inhibitor.

In-Vitro Activity

The primary in-vitro activity of this compound is the inhibition of LTB4 synthesis. In human leucocyte homogenates, this compound exhibits a potent inhibitory effect with a half-maximal inhibitory concentration (IC50) of 0.1 µM . The inhibitory concentrations for cyclooxygenase, 12-lipoxygenase, and 15-lipoxygenase are 10 to 100 times higher, highlighting its selectivity for the 5-LOX enzyme.

| Assay | Species/System | IC50 / ED50 | Reference |

| LTB4 Synthesis Inhibition | Human Leucocyte Homogenates | IC50: 0.1 µM | |

| LTB4 Reduction (in vivo) | Rat (Carrageenin-soaked sponge) | ED50: 2.6 mg/kg | |

| Anti-pyretic Effect | Rat (Yeast-induced pyrexia) | ED50: 32 mg/kg | |

| Leukocyte Accumulation Inhibition | Rat (Sponge exudates) | ED50: 54 mg/kg | |

| PGE2 Release Inhibition | Cytokine-stimulated HeLa cells | IC50 range: 0.1–9.1 µM |

In-Vivo Activity

Oral administration of this compound to rats has been shown to produce significant pharmacological effects consistent with the inhibition of the 5-LOX pathway. In a model of inflammation induced by carrageenin-soaked sponges, this compound dose-dependently reduced the concentration of LTB4 in the inflammatory exudates with an ED50 of 2.6 mg/kg.

Furthermore, this compound has demonstrated anti-pyretic properties, reducing yeast-induced fever in rats with an ED50 of 32 mg/kg. It also inhibits the accumulation of leukocytes in inflammatory exudates, with an ED50 of 54 mg/kg. Interestingly, despite its potent inhibition of leukotriene synthesis, this compound did not show significant effects on carrageenin-induced edema or hyperalgesia in rats at doses up to 200 mg/kg.

Experimental Protocols

The following are generalized protocols for assays relevant to the evaluation of this compound. Specific details may need to be optimized for individual laboratory conditions.

5-Lipoxygenase Inhibition Assay (Human Leucocyte Homogenate)

This protocol is based on the methodology described in the foundational studies of this compound.

-

Preparation of Leucocyte Homogenate:

-

Isolate human peripheral blood leucocytes using standard density gradient centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline).

-

Homogenize the cells using sonication or a Dounce homogenizer on ice.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic 5-LOX.

-

-

Inhibition Assay:

-

Pre-incubate the leucocyte homogenate with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid and calcium chloride.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a suitable organic solvent (e.g., methanol/acetonitrile).

-

Analyze the formation of LTB4 using a validated method such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 formation at each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for 5-LOX inhibition assay.

Conclusion and Future Perspectives

This compound stands as a testament to the targeted drug discovery efforts of the Wellcome Research Laboratories in the field of inflammation. Its characterization as a potent and selective 5-lipoxygenase inhibitor has provided the scientific community with a valuable tool for investigating the complex roles of leukotrienes in health and disease. While a detailed synthesis protocol remains elusive in the public domain, the wealth of pharmacological data available underscores its significance.

Future research could focus on leveraging the structural backbone of this compound to design novel 5-LOX inhibitors with improved pharmacokinetic profiles and enhanced therapeutic potential. Furthermore, continued investigation into the broader biological effects of this compound, including its impact on prostaglandin transport, may unveil additional mechanisms of action and therapeutic applications.

References

- Tateson, J. E., Randall, R. W., Reynolds, C. H., Jackson, W. P., Bhattacherjee, P., Salmon, J. A., & Garland, L. G. (1988

An In-Depth Technical Guide to the Solubility and Stability Characteristics of BW-A 4C

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of BW-A 4C, a novel investigational compound. A thorough understanding of the solubility and stability of active pharmaceutical ingredients (APIs) is paramount for successful drug development, influencing everything from formulation design to clinical efficacy and shelf-life.[1][2] This document details the solubility profile of this compound in various pharmaceutically relevant solvents and across a range of pH values. Furthermore, it delineates the stability of the compound under various stress conditions, including temperature, humidity, and light, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] The insights and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and advance this compound through the development pipeline.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity from discovery to a marketed pharmaceutical product is fraught with challenges. Among the most critical hurdles in early development is the comprehensive characterization of its physicochemical properties. Solubility and stability are foundational pillars of a compound's developability, directly impacting its bioavailability, manufacturability, and therapeutic window.

Solubility , the concentration of a saturated solution of a solute in a specific solvent at a given temperature, governs the rate and extent of drug absorption.[8] For orally administered drugs, poor aqueous solubility can lead to low and variable bioavailability, hindering the attainment of therapeutic concentrations.

Stability , defined as the capability of a pharmaceutical product to remain within its physical, chemical, microbiological, toxicological, and informational specifications throughout its storage and use, is equally crucial.[2] Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.

This guide focuses on this compound, a weakly basic compound with a pKa of 7.8, exhibiting characteristics of a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[9] Understanding these intrinsic properties is the first step in devising formulation strategies to overcome its biopharmaceutical challenges.

Solubility Profile of this compound

The solubility of this compound was determined using the equilibrium shake-flask method, a gold-standard technique for thermodynamic solubility measurement.[10] Experiments were conducted at 37 ± 1 °C to simulate physiological conditions.[11]

Solubility in Common Solvents

The solubility of this compound was assessed in a range of solvents commonly used in pharmaceutical development for formulation and analytical purposes.

| Solvent | Solubility (µg/mL) | Method |

| Water | 5.8 | HPLC-UV |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 51.9 | HPLC-UV |

| 0.1 M HCl | 2591.4 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | > 200,000 | Gravimetric |

| Ethanol | 1,100 | HPLC-UV |

Data is presented as the mean of triplicate determinations.

The data clearly indicates that this compound is sparingly soluble in aqueous media at neutral pH, a characteristic feature of many organic drug candidates. Its high solubility in DMSO makes this solvent suitable for initial stock solution preparation in in-vitro screening assays.[8][12]

pH-Dependent Solubility

As a weakly basic compound, the solubility of this compound is highly dependent on the pH of the medium.[9][13][14] This is a critical factor for oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

| pH | Aqueous Medium | Solubility (µg/mL) |

| 1.2 | Simulated Gastric Fluid (SGF) | 2591.4 |

| 4.5 | Acetate Buffer | 545.1 |

| 6.8 | Simulated Intestinal Fluid (SIF) | 37.2 |

| 7.4 | Phosphate-Buffered Saline (PBS) | 51.9 |

Data is presented as the mean of triplicate determinations.

The pH-solubility profile demonstrates a significant increase in solubility at acidic pH, where this compound is protonated and exists in its more soluble salt form.[9] This suggests that the compound will readily dissolve in the stomach; however, it may be prone to precipitation upon entering the more neutral pH of the small intestine, a phenomenon that can impact absorption.[9]

Diagram: pH-Dependent Ionization of this compound

Caption: Ionization equilibrium of this compound across different pH environments.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the shake-flask method used to determine the thermodynamic solubility of this compound.

-

Preparation of Media: Prepare the desired aqueous buffers (e.g., SGF, SIF, PBS) and organic solvents.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of the test medium in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[10]

-

Equilibration: Agitate the samples at a constant temperature (37 ± 1 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[15] Preliminary experiments should be conducted to determine the time required to reach equilibrium.[11]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.

Stability Profile of this compound

The stability of this compound was evaluated according to ICH Q1A(R2) guidelines to establish a re-test period and recommend storage conditions.[6] The studies were conducted on the drug substance in its proposed container closure system.[16]

Solid-State Stability

Forced degradation studies were performed to identify potential degradation pathways and to develop a stability-indicating analytical method. Long-term and accelerated stability studies were then initiated.

| Condition | Duration | Observation |

| 40°C / 75% RH | 6 Months | Minor degradation observed (<2%). No significant change in physical appearance. |

| 25°C / 60% RH | 12 Months | No significant degradation observed (<0.5%). |

| Photostability (ICH Q1B) | - | Compound is light sensitive. Significant degradation observed upon exposure to light. |

RH = Relative Humidity. Degradation was quantified by a validated stability-indicating HPLC method.

The results indicate that this compound is thermally stable but susceptible to photodegradation. Therefore, protection from light is required during manufacturing, packaging, and storage.

Solution-State Stability

The stability of this compound was also assessed in various solvents to understand its lability in solution, which is critical for the development of liquid formulations and for handling during analytical testing.

| Solvent | Condition | Duration | Observation |

| Aqueous Buffer (pH 4.5) | 25°C | 24 hours | Stable |

| Aqueous Buffer (pH 7.4) | 25°C | 24 hours | Stable |

| DMSO | 25°C | 48 hours | Stable |

Diagram: Stability Testing Workflow

Caption: Workflow for assessing the stability of a new drug substance.

Experimental Protocol: ICH Stability Study

The following is a generalized protocol for conducting stability studies on a new drug substance like this compound.

-

Batch Selection: Select at least three primary batches of the drug substance for the study.[7]

-

Container Closure System: Package the drug substance in the container closure system proposed for storage and distribution.[16]

-

Storage Conditions: Place the packaged samples in stability chambers maintained at the specified long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[5]

-

Testing Frequency: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5][16]

-

Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and other relevant quality attributes using a validated stability-indicating method.

-

Data Evaluation: Evaluate the data to determine the re-test period or shelf-life and to recommend appropriate storage conditions.

Conclusion and Future Directions

This guide has provided a detailed analysis of the solubility and stability characteristics of this compound. The compound exhibits pH-dependent solubility, characteristic of a weakly basic drug, and is sparingly soluble in neutral aqueous media. It is stable under thermal stress but is sensitive to light. These findings are critical for guiding the formulation development of this compound. Future work should focus on developing enabling formulations, such as amorphous solid dispersions or salt forms, to improve its aqueous solubility and dissolution rate. Further investigation into the degradation pathway under photolytic stress is also warranted to fully understand and mitigate this liability. The protocols and data presented herein provide a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

- ICH Stability Guidelines | LSC Group®.

- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).

- ICH GUIDELINES FOR STABILITY - kk wagh college of pharmacy.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.

- Stability Testing of Pharmaceutical Products.

- Compound solubility measurements for early drug discovery | Comput

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals.

- Stability testing protocols | PPTX - Slideshare.

- Pathways of 4-hydroxybenzoate degradation among species of Bacillus - PubMed.

- Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?

- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH.

- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH.

- pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed.

- Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed.

- Polymers with pH-dependent solubility: possibility of use in the formulation of gastroresistant and controlled-release m

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.

Sources

- 1. www3.paho.org [www3.paho.org]

- 2. japsonline.com [japsonline.com]

- 3. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

The Pharmacology of BW-A 4C: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Introduction

BW-A 4C, chemically known as N-(3-phenoxycinnamyl)acetohydroxamic acid, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme. As a member of the acetohydroxamic acid class of compounds, this compound has been investigated for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development. This document will delve into the compound's mechanism of action, its disposition within a biological system, and the experimental methodologies used to elucidate these properties.

Part 1: Pharmacodynamics - The Molecular Actions of this compound

The primary pharmacodynamic effect of this compound is the selective inhibition of 5-lipoxygenase, a key enzyme in the biosynthetic pathway of leukotrienes.

Mechanism of Action: Inhibition of 5-Lipoxygenase

Leukotrienes are pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid. The 5-lipoxygenase enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4).

This compound exerts its inhibitory effect on 5-lipoxygenase, thereby reducing the production of LTB4. This has been demonstrated in studies on human leukocyte homogenates, where this compound potently inhibited the synthesis of LTB4 from arachidonic acid with a 50% inhibitory concentration (IC50) of 0.1 microM. The inhibitory activity of this compound is selective for 5-lipoxygenase, with significantly higher concentrations required to inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase, 12-lipoxygenase, and 15-lipoxygenase.

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the point of intervention for this compound.

Figure 1: Mechanism of action of this compound in the arachidonic acid cascade.

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Following oral administration in rats, this compound dose-dependently reduced the levels of LTB4 in inflammatory exudates, with an effective dose for 50% inhibition (ED50) of 2.6 mg/kg.

Beyond its direct impact on leukotriene synthesis, this compound has shown other anti-inflammatory effects in vivo, as summarized in the table below.

| In Vivo Effect | Animal Model | ED50 |

| Reduction of LTB4 in inflammatory exudates | Rat | 2.6 mg/kg |

| Anti-pyretic effect (reduction of yeast-induced pyrexia) | Rat | 32 mg/kg |

| Inhibition of leucocyte accumulation in inflammatory exudates | Rat | 54 mg/kg |

Table 1: Summary of in vivo pharmacodynamic effects of this compound in rats.

It is noteworthy that while this compound effectively reduces leukotriene levels and exhibits anti-pyretic and anti-emigrative properties, it has been shown to have little to no effect on carrageenin-induced edema or hyperalgesia in rats at doses up to 200 mg/kg.

Part 2: Pharmacokinetics - The Journey of this compound Through the Body

Detailed pharmacokinetic data for this compound, such as its half-life, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), volume of distribution, and clearance rates in humans, are not extensively documented in publicly available literature. However, based on its chemical class and findings from preclinical studies, a qualitative overview of its expected pharmacokinetic profile can be constructed.

Absorption

Distribution

Following absorption, this compound is expected to distribute into various tissues. Acetohydroxamic acid, the parent compound, is distributed throughout the body's water. The lipophilic nature of the phenoxycinnamyl group in this compound may influence its distribution profile, potentially leading to partitioning into fatty tissues. Studies have shown that binding to rat plasma proteins did not significantly diminish the effectiveness of this compound in inhibiting LTB4 synthesis in whole blood, indicating that a therapeutically active unbound fraction is available in the circulation.

Metabolism

The metabolic fate of this compound has not been fully elucidated. However, based on the metabolism of other hydroxamic acids, it is likely to undergo biotransformation in the liver. Two primary metabolic pathways for hydroxamic acids have been identified: hydrolysis to the corresponding carboxylic acid and N-glucuronidation. More recent studies suggest that cytochrome P450-mediated oxidative cleavage can also be a significant metabolic pathway for the conversion of hydroxamic acids to carboxylic acids. The metabolism of the parent compound, acetohydroxamic acid, results in the formation of acetamide and carbon dioxide.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be through the urine. For acetohydroxamic acid, a significant portion of the administered dose is excreted unchanged in the urine. The extent to which this compound is excreted unchanged versus as metabolites is currently unknown.

Part 3: Experimental Methodologies

The study of the pharmacokinetics and pharmacodynamics of a compound like this compound involves a series of in vitro and in vivo experiments.

In Vitro Pharmacodynamic Assessment: 5-Lipoxygenase Inhibition Assay

A common method to determine the inhibitory activity of a compound on 5-lipoxygenase is to use isolated human leukocytes or cell homogenates.

Step-by-Step Protocol:

-

Preparation of Leukocyte Homogenate: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh blood. Homogenize the cells to release the cytosolic enzymes, including 5-lipoxygenase.

-

Incubation: Incubate the leukocyte homogenate with varying concentrations of this compound.

-

Initiation of Reaction: Add arachidonic acid to the mixture to initiate the enzymatic reaction.

-

Termination and Extraction: After a set incubation period, stop the reaction and extract the lipid products, including LTB4.

-

Quantification of LTB4: Analyze the extracted samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of LTB4 produced.

-

Data Analysis: Plot the concentration of this compound against the percentage inhibition of LTB4 synthesis to determine the IC50 value.

The following diagram illustrates the general workflow for an in vitro 5-lipoxygenase inhibition assay.

Figure 2: Experimental workflow for determining the in vitro 5-lipoxygenase inhibitory activity of this compound.

In Vivo Pharmacokinetic Study: Oral Bioavailability in Rats

To determine the pharmacokinetic parameters of this compound following oral administration, a study in an animal model such as the rat is typically conducted.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory conditions.

-

Drug Administration: Administer a single oral dose of this compound to a group of rats via gavage. A parallel group receives an intravenous dose to determine absolute bioavailability.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in the plasma samples.

-

Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Conclusion

This compound is a selective and potent inhibitor of 5-lipoxygenase with demonstrated anti-inflammatory effects in preclinical models. Its primary pharmacodynamic action is the reduction of leukotriene B4 synthesis. While comprehensive pharmacokinetic data in humans are lacking, preclinical evidence suggests oral bioavailability. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion profile of this compound to better understand its therapeutic potential. The experimental methodologies outlined in this guide provide a framework for future investigations into this and other novel anti-inflammatory compounds.

References

-

PubMed. (1994). BW A4C and Other Hydroxamic Acids Are Potent Inhibitors of Linoleic Acid 8R-dioxygenase of the Fungus Gaeumannomyces Graminis. Eur J Pharmacol. 1994 Mar 11;254(1-2):43-7. Available from: [Link]

-

PubChem. N-(3-phenoxycinnamyl)acetohydroxamic acid. Available from: [Link]

-

PubMed. (1987). Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses. Br J Pharmacol. 1987 Aug;91(4):793-803. Available from: [Link]

-

PubMed. (1987). Selective Inhibition of Arachidonate 5-lipoxygenase by Novel Acetohydroxamic Acids: Biochemical Assessment in Vitro and Ex Vivo. Br J Pharmacol. 1987 Aug;91(4):781-92. Available from: [Link]

-

PubMed. (1985). Pharmacokinetics of acetohydroxamic acid in patients with staghorn renal calculi. J Clin Pharmacol. 1985 May-Jun;25(4):286-93. Available from: [Link]

-

PubMed. (2022). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metab Dispos. 2022 May;50(5):547-556. Available from: [Link]

-

Drugs.com. (2023). Acetohydroxamic Acid Monograph for Professionals. Available from: [Link]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Preclinical Evaluation of BW-A 4C, a Novel Ecto-5'-Nucleotidase (CD73) Inhibitor

Abstract

In the landscape of immuno-oncology, the adenosinergic pathway has emerged as a critical axis of immune suppression within the tumor microenvironment (TME). Ecto-5'-nucleotidase (CD73), the enzyme responsible for the extracellular conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine, represents a highly attractive therapeutic target.[1][2] This guide provides a comprehensive technical framework for the preclinical evaluation of this compound, a novel, potent, and selective small molecule inhibitor of CD73. We will detail the essential in vitro and in vivo studies required to characterize its mechanism of action, establish its therapeutic potential, and guide its development from bench to clinic. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing next-generation cancer immunotherapies.

Part 1: In Vitro Characterization: From Target Binding to Cellular Function

The initial phase of evaluation is to rigorously define the biochemical and cellular activity of this compound. This ensures that its biological effects are a direct consequence of on-target inhibition.

Core Mechanism: Direct Enzyme Inhibition

The foundational experiment is to quantify the direct inhibitory effect of this compound on CD73 enzymatic activity. The most common method measures the product of AMP hydrolysis.

Protocol: Malachite Green Assay for CD73 Activity

-

Reaction Setup: In a 96-well plate, combine recombinant human or murine CD73 enzyme with a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Inhibitor Titration: Add this compound across a range of concentrations (e.g., 10-fold serial dilutions from 10 µM to 1 pM) to the enzyme-containing wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate, adenosine 5'-monophosphate (AMP), to all wells to a final concentration of 10 µM.

-

Enzymatic Reaction: Incubate for 20-30 minutes at 37°C. The reaction time should be optimized to ensure product formation is within the linear range of the assay.

-

Detection: Stop the reaction by adding a Malachite Green reagent. This reagent binds to the free phosphate released during AMP hydrolysis, producing a colorimetric signal.

-

Quantification: Read the absorbance at ~620 nm using a plate reader.

-

Data Analysis: Convert absorbance values to the concentration of phosphate produced. Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Expert Insight: The choice of a robust, colorimetric assay like Malachite Green provides high sensitivity and throughput. It is critical to use a non-hydrolyzable ATP analogue, such as APCP, as a positive control inhibitor to validate the assay's performance.[3][4]

Table 1: Representative Potency Data for this compound

| Target | Assay Format | IC₅₀ (nM) |

| Recombinant Human CD73 | Malachite Green | 8.5 |

| Recombinant Murine CD73 | Malachite Green | 25.2 |

| Human MDA-MB-231 Cell Surface CD73 | HPLC-MS (AMP to Adenosine) | 15.1 |

Cellular Consequence: Reversal of T-Cell Suppression

With biochemical potency established, the next logical step is to determine if this compound can reverse the immunosuppressive effects of adenosine in a cellular context. CD73 expressed on cancer cells or regulatory T-cells (Tregs) suppresses the function of effector T-cells.[5][6]

Protocol: T-Cell Activation Assay

-

Cell Preparation: Isolate primary human CD4⁺ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).

-

Co-culture Setup: Plate CD73-positive cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight.

-

T-Cell Addition & Activation: Add the isolated CD4⁺ T-cells to the cancer cell culture. Stimulate T-cell activation using anti-CD3/CD28 beads.

-

Treatment: Immediately add this compound at various concentrations. Include controls: T-cells alone (no suppression) and co-culture with vehicle (full suppression).

-

Incubation: Co-culture the cells for 72 hours.

-

Endpoint Analysis:

-

Proliferation: Measure T-cell proliferation by assessing the dilution of a fluorescent dye like CFSE via flow cytometry.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of key pro-inflammatory cytokines, such as Interferon-gamma (IFNγ) and Interleukin-2 (IL-2), using ELISA or a multiplex bead array.

-